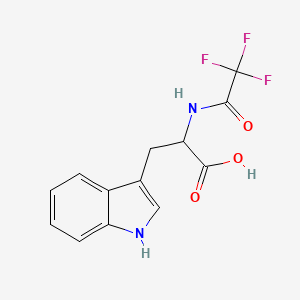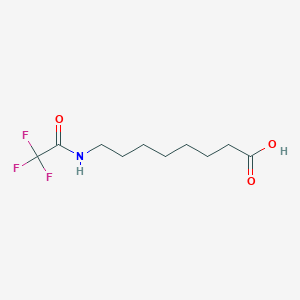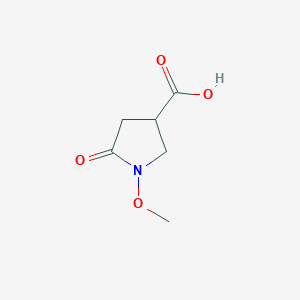
1-Methoxy-5-oxopyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound with the molecular formula C6H9NO4 This compound is characterized by a pyrrolidine ring substituted with a methoxy group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methoxy-5-oxopyrrolidine-3-carboxylic acid can be synthesized through the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines . The reaction typically involves heating the reactants in water, propan-2-ol, or toluene, or even without solvents . The specific conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methoxy-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.
Substitution: The methoxy and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-Methoxy-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-Methoxy-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell walls or inhibit essential enzymes . The analgesic effects may be due to its interaction with pain receptors or modulation of inflammatory pathways .
Comparación Con Compuestos Similares
- 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid
- 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
- 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Comparison: 1-Methoxy-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and application .
Propiedades
Fórmula molecular |
C6H9NO4 |
|---|---|
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
1-methoxy-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c1-11-7-3-4(6(9)10)2-5(7)8/h4H,2-3H2,1H3,(H,9,10) |
Clave InChI |
SZIJIQMEGRYYGP-UHFFFAOYSA-N |
SMILES canónico |
CON1CC(CC1=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B13497271.png)
![[3-Amino-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13497277.png)

amine hydrochloride](/img/structure/B13497289.png)
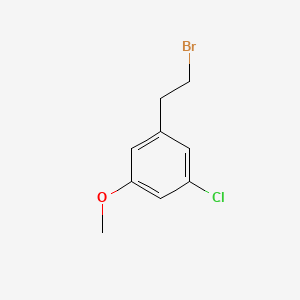
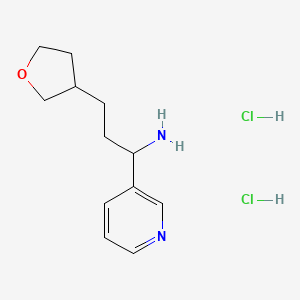
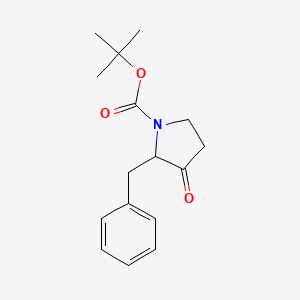
![Methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid](/img/structure/B13497310.png)
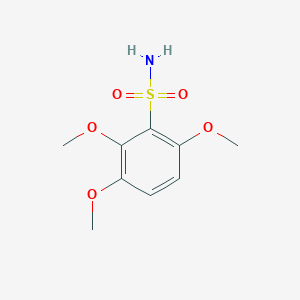
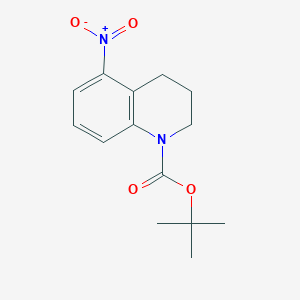
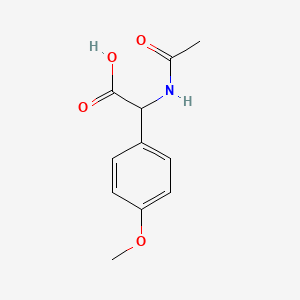
![2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid](/img/structure/B13497328.png)
